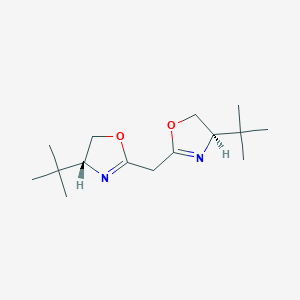

Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane

Description

Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane (CAS: 131833-91-5, molecular formula: C₁₅H₂₆N₂O₂, MW: 266.38 g/mol) is a chiral bis-oxazoline ligand widely used in asymmetric catalysis. It is synthesized via condensation of (S)-tert-leucinol with imidazole in CH₂Cl₂, yielding 71% as a white solid after purification . Key physical properties include a predicted boiling point of 328.8°C, density of 1.08 g/cm³, and pKa of 5.39 . Its enantiomer (CAS: 132098-54-5) shares identical molecular weight but differs in stereochemical configuration, impacting catalytic enantioselectivity .

Properties

IUPAC Name |

(4R)-4-tert-butyl-2-[[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c1-14(2,3)10-8-18-12(16-10)7-13-17-11(9-19-13)15(4,5)6/h10-11H,7-9H2,1-6H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCCBUXURHZPQL-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)CC2=NC(CO2)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1COC(=N1)CC2=N[C@@H](CO2)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131833-91-5 | |

| Record name | 2,2'-Methylenebis[(4S)-4-tert-butyl-2-oxazoline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane typically involves the reaction of tert-butyl-substituted oxazoline with a suitable methylene donor. One common method is the Steglich esterification, which allows for the formation of esters under mild conditions . This reaction involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazoline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced oxazoline compounds.

Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline N-oxides, while reduction can produce dihydrooxazoline derivatives.

Scientific Research Applications

Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: The compound’s steric properties make it useful in studying enzyme-substrate interactions and protein folding.

Industry: It is used in the synthesis of polymers and materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism by which Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane exerts its effects involves its interaction with molecular targets through its oxazoline rings and tert-butyl groups. These interactions can influence the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations

Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methane

- Structure : Replaces tert-butyl with isopropyl groups.

- Synthesis : Prepared analogously to the tert-butyl variant but with lower steric bulk, affecting substrate binding in catalysis .

- Application : Used in asymmetric fluorination of copper carbene complexes, though enantioselectivity may differ due to reduced steric hindrance .

Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane

- Structure : Incorporates a 4-(tert-butyl)phenyl substituent (CAS: 2154445-02-8, MW: 418.6 g/mol).

- Impact: Increased aromaticity and molecular weight enhance π-π interactions in catalysis but reduce solubility in nonpolar solvents .

Bridge Modifications

(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

- Structure : Cyclopropane bridge replaces methane, introducing rigidity.

- Synthesis : Derived from the parent compound via deprotonation with n-BuLi and reaction with 1,2-dibromoethane (yield unspecified) .

- Effect : Rigid geometry improves enantioselectivity in reactions requiring precise spatial control, such as asymmetric cyclopropanations .

1,3-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene

Data Tables

Table 2: Catalytic Performance Insights

Biological Activity

Overview

Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane is a chiral compound characterized by its unique structure, which features two oxazoline rings linked by a central methane core. This compound is notable for its potential applications in asymmetric catalysis and coordination chemistry, acting as a ligand due to its ability to form stable complexes with transition metals. Its biological activity is primarily linked to its steric properties and interactions with biological macromolecules.

- Molecular Formula : CHNO

- Molecular Weight : 266.38 g/mol

- CAS Number : 131833-91-5

The biological activity of this compound involves several mechanisms:

- Enzyme Interaction : The compound's steric properties allow it to influence enzyme-substrate interactions, potentially acting as an inhibitor or activator.

- Protein Folding : It may play a role in protein folding processes by stabilizing certain conformations.

- Coordination Chemistry : The oxazoline rings can coordinate with metal ions, affecting biochemical pathways and molecular interactions.

Biological Applications

This compound has been studied for various biological applications:

- Asymmetric Catalysis : Used as a ligand in catalytic reactions to produce chiral compounds.

- Drug Development : Investigated for its potential in modulating biological activity through enzyme inhibition or receptor binding.

Case Studies

-

Enzyme Inhibition Studies :

- Research indicates that compounds with oxazoline structures can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that oxazoline derivatives can effectively block the active sites of certain enzymes, leading to reduced substrate conversion rates.

-

Protein Interaction Studies :

- Investigations into the binding affinities of this compound with various proteins reveal that the compound can stabilize specific protein conformations, influencing their functional states.

Data Table: Biological Activity Summary

Q & A

Q. What are the optimized synthetic methodologies for Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, and how can reaction yields be improved?

Methodological Answer: The synthesis involves condensation of (R)-tert-leucinol with a methylene precursor under controlled conditions. Key steps include:

- Reagent Selection : Use imidazole as a base in CH₂Cl₂ to promote cyclization .

- Reaction Monitoring : Stir the mixture at room temperature for 36 hours, tracking progress via TLC (EtOAc:pentane, 1:1 v/v; Rf ≈ 0.16) .

- Purification : Distill the crude product via Kugelrohr distillation (150°C, 0.2 mbar) to obtain a white solid with ~71% yield .

Yield Optimization : Increase equivalents of tert-leucinol to 2.2–2.5 equivalents to drive the reaction to completion. Ensure anhydrous conditions to avoid side reactions.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- ¹H NMR : Key peaks include δ 4.13 (dd, J = 10.1, 8.7 Hz; OCH₂), 3.27 (t, J = 1.2 Hz; O(C=N)CH₂), and 0.82 ppm (s; C(CH₃)₃) .

- ¹³C NMR : Peaks at δ 161.5 (C=N), 76.0 (OCH₂), and 28.4 ppm (C(CH₃)₃) confirm the oxazoline rings and tert-butyl groups .

- TLC Validation : Compare Rf values to literature standards using EtOAc:pentane (1:1) as the mobile phase .

Q. What are the critical storage conditions to ensure the compound’s stability?

Methodological Answer:

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation .

- Temperature : Room temperature is acceptable, but prolonged exposure to >30°C may degrade the compound .

- Moisture Control : Use desiccants or vacuum-sealed containers, as hydrolysis of the oxazoline ring can occur in humid environments .

Advanced Research Questions

Q. How does the (R)-configuration of the oxazoline rings influence enantioselectivity in asymmetric catalysis?

Methodological Answer: The (R)-configuration induces a chiral environment critical for stereocontrol:

- Ligand Design : The tert-butyl groups create a steric bulk that directs substrate approach in catalytic cycles. For example, in copper-catalyzed fluorinations, this ligand enhances enantiomeric excess (ee) by >90% .

- Mechanistic Insight : Use DFT calculations to map the transition state, correlating ligand geometry with stereoselectivity .

- Experimental Validation : Compare catalytic outcomes with (S)-enantiomers to isolate configuration-specific effects .

Q. What strategies enhance the ligand’s performance in transition-metal-catalyzed reactions?

Methodological Answer:

- Coordination Tuning : Modify reaction solvents (e.g., THF vs. DCM) to alter metal-ligand complex geometry .

- Additive Screening : Introduce Lewis acids (e.g., Mg(OTf)₂) to stabilize intermediates and accelerate turnover .

- Substrate Scope Testing : Evaluate performance with electron-deficient vs. electron-rich substrates to identify compatibility limits .

Q. How can contradictions in catalytic efficiency data between studies be resolved?

Methodological Answer:

- Control Experiments : Replicate reactions under identical conditions (solvent, temperature, catalyst loading) .

- Analytical Rigor : Use chiral HPLC or SFC to verify ee values, ensuring no racemization during workup .

- Cross-Study Comparison : Account for differences in metal precursors (e.g., Cu(OTf) vs. Rh(I)) that may alter ligand behavior .

Q. What are the ecological and toxicological considerations for large-scale use in academic research?

Methodological Answer:

- Waste Management : Neutralize reaction byproducts (e.g., imidazole salts) with dilute HCl before disposal .

- Toxicity Screening : Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ in Daphnia magna) due to limited ecotoxicological data .

- Exposure Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) to minimize researcher exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.